molecular formula C9H10FN B1280545 8-Fluoro-1,2,3,4-tetrahydroquinoline CAS No. 75414-02-7

8-Fluoro-1,2,3,4-tetrahydroquinoline

Cat. No. B1280545
CAS RN: 75414-02-7
M. Wt: 151.18 g/mol
InChI Key: WJHPXUGHFGUTHI-UHFFFAOYSA-N
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Description

“8-Fluoro-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C9H10FN . It is a derivative of tetrahydroquinoline, a class of compounds that are prevalent and important structural motifs in bioactive entities and natural products .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, including “8-Fluoro-1,2,3,4-tetrahydroquinoline”, has been a subject of interest in synthetic chemistry. Various methods have been developed, including reduction or oxidation followed by cyclization, S_NAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes . A specific synthesis method for “8-Fluoro-1,2,3,4-tetrahydroquinoline” involves reaction conditions with C46H49CoN3P4(2+) *2BF4(1-), hydrogen, and potassium hydroxide in isopropanol and acetonitrile at 100°C under 22801.5 Torr for 48 hours .


Molecular Structure Analysis

The molecular structure of “8-Fluoro-1,2,3,4-tetrahydroquinoline” can be represented by the InChI code 1S/C9H10FN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 and the canonical SMILES C1CC2=C(C(=CC=C2)F)NC1 . These representations provide a detailed description of the arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Fluoro-1,2,3,4-tetrahydroquinoline” include a molecular weight of 151.18 g/mol, a topological polar surface area of 12 Ų, and a complexity of 138 . The compound is also characterized by a computed XLogP3-AA of 2.4, indicating its lipophilicity .

Scientific Research Applications

Application 1: Synthesis of Tetrahydroquinolines

  • Summary of the Application : 8-Fluoro-1,2,3,4-tetrahydroquinoline is used in the synthesis of tetrahydroquinolines . Tetrahydroquinolines are a class of organic compounds that are often used in the development of pharmaceuticals .
  • Methods of Application : The synthesis involves domino reactions, which are a type of chain reaction where the product of one reaction triggers the next . These reactions are highly efficient and often used in the synthesis of complex organic compounds .
  • Results or Outcomes : The use of 8-Fluoro-1,2,3,4-tetrahydroquinoline in these reactions has led to the development of new structures with chiral architectures and novel substitution patterns .

Application 2: Development of Pharmaceuticals

  • Summary of the Application : 8-Fluoro-1,2,3,4-tetrahydroquinoline has been used in the development of pharmaceuticals . For example, it has been used in the synthesis of a cholesterol ester transfer protein (CETP) inhibitor .
  • Methods of Application : The compound is synthesized and then tested for its ability to inhibit CETP . This is done through a series of biochemical assays .
  • Results or Outcomes : The compound has demonstrated activity as a CETP inhibitor and may prove useful for ameliorating hypercholesterolemia .

Application 3: Fungicidal Activity

  • Summary of the Application : 8-Fluoro-1,2,3,4-tetrahydroquinoline is used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides . These compounds have been found to display fungicidal activity .
  • Methods of Application : The compound is synthesized and then tested for its fungicidal activity . This is done through a series of biological assays .
  • Results or Outcomes : The compound has demonstrated activity as a fungicide .

Application 4: Fluorinated Quinolines

  • Summary of the Application : 8-Fluoro-1,2,3,4-tetrahydroquinoline is used in the synthesis of fluorinated quinolines . These compounds have found applications in medicine .
  • Methods of Application : The compound is synthesized and then tested for its medicinal properties . This is done through a series of biological assays .
  • Results or Outcomes : The compound has demonstrated activity as an enzyme inhibitor . It has also shown antibacterial, antineoplastic, and antiviral activities .

Future Directions

The future directions for the study and application of “8-Fluoro-1,2,3,4-tetrahydroquinoline” could involve further exploration of its synthesis methods, investigation of its chemical reactions, elucidation of its mechanism of action, and assessment of its physical and chemical properties. Additionally, its potential therapeutic applications could be explored further .

properties

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHPXUGHFGUTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)F)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505604
Record name 8-Fluoro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-1,2,3,4-tetrahydroquinoline

CAS RN

75414-02-7
Record name 8-Fluoro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoro-1,2,3,4-tetrahydroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ID Rae, A Staffa, AC Diz, CG Giribet… - Australian journal of …, 1987 - CSIRO Publishing
In order to obtain a deeper insight into the title effect, several compounds with an F atom very close to a CH of a nearby functional group were synthesized and the relevant couplings …
Number of citations: 36 www.publish.csiro.au
Z Miaomiao, H Bo, M Haojie, Z Liang… - Chinese Journal of …, 2021 - sioc-journal.cn
A ligand-and base-free method for the catalytic synthesis of bioactive 1, 2, 3, 4-tetrahydroquinolines via the homogeneous iridium-catalyzed hydrogenation of quinolines and related N-…
Number of citations: 1 sioc-journal.cn
WJ KELLY - 1981 - search.proquest.com
UnivefsiV Micrailms International Page 1 INFORMATION TO USERS This was produced from a copy of a document sent to us for microfilming. While the most advanced technological …
Number of citations: 2 search.proquest.com
D Timelthaler, C Topf - Synthesis, 2022 - thieme-connect.com
We communicate a convenient method for the pressure hydrogenation of quinolines in aqueous solution by using a particulate cobalt-based catalyst that is prepared in situ from simple …
Number of citations: 5 www.thieme-connect.com
J Hervochon - 2021 - theses.hal.science
Research work involves the use of catalysts based on transition metals, specifically cobalt and ruthenium for the transformation of lignin and N-heterocycle substrates. A number of …
Number of citations: 5 theses.hal.science
张苗苗, 韩波, 马豪杰, 赵亮, 王记江, 张玉琦 - 有机化学, 2021 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: bhan@yau.edu.cn; yqzhang@yau.edu.cn Received October 29, 2021; …
Number of citations: 2 sioc-journal.cn

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